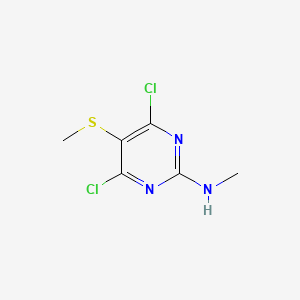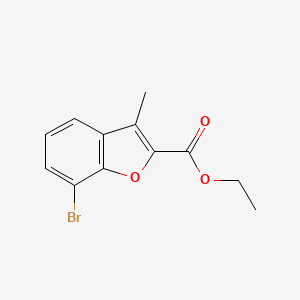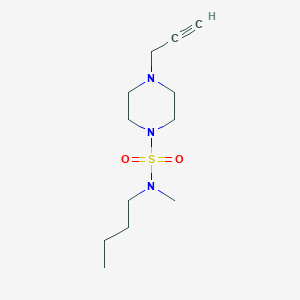![molecular formula C29H32N4O4S B2654516 6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide CAS No. 899907-43-8](/img/no-structure.png)
6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are a type of heterocyclic compounds. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are of great interest due to their biological potential .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of aminouracil derivatives with other reagents. For example, one approach reported in the literature is using nanocrystalline MgO in the reaction of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with malononitrile and aldehydes in water at 80 °C to produce a series of pyrido[2,3-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring. There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .
Chemical Reactions Analysis
The chemical reactions of pyrido[2,3-d]pyrimidines can vary depending on the specific substituents on the molecule. The reactions often involve the nitrogen atoms or other functional groups present in the molecule .
Applications De Recherche Scientifique
Phosphodiesterase Inhibition
- Cyclic GMP Phosphodiesterase Inhibition: Compounds similar to the given chemical, particularly those belonging to the class of 6-phenylpyrazolo[3,4-d]pyrimidones, have been identified as specific inhibitors of cyclic GMP-specific (type V) phosphodiesterase. This inhibition is vital for potential therapeutic applications in conditions like hypertension and cardiac dysfunction (Dumaitre & Dodic, 1996).
Antimicrobial and Anti-HIV Activities
- Antibacterial and Anti-HIV Properties: Derivatives of similar pyrimidine structures have shown efficacy as antibacterial and anti-HIV agents against various microorganisms. These findings are significant for developing new treatments for infectious diseases (Patel & Chikhalia, 2006).
Anticancer Properties
- Cytotoxic and Anticancer Effects: Compounds structurally related to the given chemical have displayed potent anticancer activities. The research in this area is crucial for designing new chemotherapeutic agents (Rahmouni et al., 2016).
Antioxidant Activity
- Antioxidant Properties: Certain thieno[2,3-d]pyrimidine derivatives have exhibited significant antioxidant activities. This property is important for potential applications in oxidative stress-related diseases (Kotaiah et al., 2012).
Enzyme Inhibition for Disease Treatment
- Dual Enzyme Inhibition for Cancer Therapy: Some thieno[2,3-d]pyrimidine antifolates have shown potent inhibition of both thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This dual inhibition is a promising approach in cancer treatment (Gangjee et al., 2008).
Pharmacological Screening
- Broad Pharmacological Potential: Studies have also been conducted to evaluate the pharmacological properties of pyrimidine derivatives in various biological activities, including antimicrobial and antioxidant properties. This broad screening is vital for understanding the compound's potential therapeutic applications (Dey et al., 2022).
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific biological activity. For example, some pyrido[2,3-d]pyrimidines have been found to inhibit various enzymes such as tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Orientations Futures
Propriétés
Numéro CAS |
899907-43-8 |
|---|---|
Formule moléculaire |
C29H32N4O4S |
Poids moléculaire |
532.66 |
Nom IUPAC |
6-[1-[2-(N-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C29H32N4O4S/c1-21-12-14-22(15-13-21)19-30-25(34)11-7-4-8-17-32-28(36)27-24(16-18-38-27)33(29(32)37)20-26(35)31(2)23-9-5-3-6-10-23/h3,5-6,9-10,12-16,18H,4,7-8,11,17,19-20H2,1-2H3,(H,30,34) |
Clé InChI |
AJXCHTYGBCCVDD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N(C)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)
![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)
![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-3-amine](/img/structure/B2654441.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)



![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide](/img/structure/B2654448.png)
![N1-(2-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2654452.png)

![N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2654455.png)